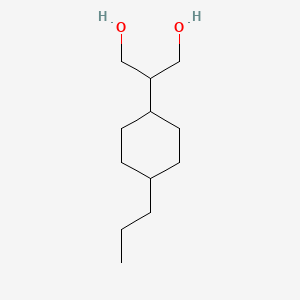

2-(4-Propylcyclohexyl)propane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propylcyclohexyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h10-14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAQAUWVYATRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459411 | |

| Record name | SBB059284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132310-86-2 | |

| Record name | SBB059284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Propylcyclohexyl)propane-1,3-diol

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic route to 2-(4-propylcyclohexyl)propane-1,3-diol, a molecule of interest in various fields of chemical research and development. The synthesis is strategically designed around the well-established malonic ester synthesis, offering a reliable and scalable pathway. This document will meticulously detail the three core stages of the synthesis: the conversion of 4-propylcyclohexanol to its corresponding bromide, the subsequent alkylation of diethyl malonate, and the final reduction to the target 1,3-diol. Beyond a mere recitation of procedural steps, this guide delves into the underlying reaction mechanisms, provides critical insights into experimental choices, and outlines comprehensive safety protocols. The information presented herein is intended for researchers, scientists, and drug development professionals, providing them with the necessary knowledge to successfully and safely execute this synthesis.

Introduction and Strategic Overview

The synthesis of 2-substituted propane-1,3-diols is a significant endeavor in organic chemistry, as these motifs are integral components of various biologically active molecules and advanced materials. This guide focuses on the synthesis of this compound, a compound characterized by a propyl-substituted cyclohexane ring attached to a propan-1,3-diol backbone.

The chosen synthetic strategy is a three-step sequence commencing with a commercially available starting material, 4-propylcyclohexanol. This approach is predicated on the reliability and versatility of the malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The overall synthetic pathway is depicted below:

Caption: Mechanism of alcohol bromination using PBr₃.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Propylcyclohexanol | 142.24 | 10.0 g | 0.0703 |

| Phosphorus tribromide | 270.69 | 7.6 g (2.8 mL) | 0.0281 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-propylcyclohexanol (10.0 g, 0.0703 mol) and anhydrous dichloromethane (50 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (7.6 g, 0.0281 mol) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into 100 g of crushed ice.

-

Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-propylcyclohexane.

-

Purify the crude product by vacuum distillation.

Safety Considerations

Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. [2][3][4][5]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching step should be performed slowly and carefully to control the exothermic reaction.

Step 2: Alkylation of Diethyl Malonate

This step involves the formation of a new carbon-carbon bond through the alkylation of diethyl malonate with the previously synthesized 1-bromo-4-propylcyclohexane. This is a classic example of the malonic ester synthesis. [6][7][8]

Reaction Mechanism

The reaction proceeds in two main stages: enolate formation and nucleophilic substitution. A base, typically sodium ethoxide, is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate. [6]This enolate then acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-4-propylcyclohexane in an Sₙ2 reaction, displacing the bromide and forming the C-C bond. [2]

Caption: Mechanism of malonic ester alkylation.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium metal | 22.99 | 1.62 g | 0.0705 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Diethyl malonate | 160.17 | 11.2 g (10.6 mL) | 0.0700 |

| 1-Bromo-4-propylcyclohexane | 205.13 | 13.0 g | 0.0634 |

| Diethyl ether | 74.12 | 100 mL | - |

| 1 M HCl | - | As needed | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare sodium ethoxide by carefully adding sodium metal (1.62 g, 0.0705 mol) in small pieces to absolute ethanol (50 mL).

-

Once all the sodium has reacted, add diethyl malonate (11.2 g, 0.0700 mol) dropwise to the sodium ethoxide solution.

-

Heat the mixture to reflux for 30 minutes, then add 1-bromo-4-propylcyclohexane (13.0 g, 0.0634 mol) dropwise over 1 hour.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diethyl 2-(4-propylcyclohexyl)malonate by vacuum distillation.

Stereochemical Consideration

The alkylation step proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the carbon atom of the alkyl halide. If the starting 4-propylcyclohexanol is a mixture of cis and trans isomers, the resulting 1-bromo-4-propylcyclohexane will also be a mixture of isomers. The alkylation will then produce a corresponding mixture of diastereomers of diethyl 2-(4-propylcyclohexyl)malonate. To obtain the desired trans final product, it is preferable to start with trans-4-propylcyclohexanol.

Step 3: Reduction of Diethyl 2-(4-propylcyclohexyl)malonate

The final step of the synthesis is the reduction of the two ester groups of the substituted malonate to primary alcohols, yielding the target this compound. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, lithium borohydride (LiBH₄) is a milder and safer alternative that readily reduces esters to alcohols. [9]

Reaction Mechanism

The reduction of esters with LiBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. Finally, an acidic workup protonates the alkoxide to yield the primary alcohol. Two equivalents of the ester are reduced per mole of LiBH₄.

Caption: General mechanism for the reduction of a malonic ester to a 1,3-diol.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 2-(4-propylcyclohexyl)malonate | 284.41 | 10.0 g | 0.0352 |

| Lithium borohydride (LiBH₄) | 21.78 | 1.53 g | 0.0703 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| 1 M HCl | - | As needed | - |

| Ethyl acetate | 88.11 | 150 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add diethyl 2-(4-propylcyclohexyl)malonate (10.0 g, 0.0352 mol) and anhydrous tetrahydrofuran (100 mL).

-

Carefully add lithium borohydride (1.53 g, 0.0703 mol) in portions to the stirred solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Safety Considerations

Lithium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas. [10]It should be handled under an inert atmosphere, and the quenching procedure must be performed slowly and with cooling to control the exothermic reaction.

Characterization and Data Summary

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table of Physical and Spectral Data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key ¹H NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) |

| 1-Bromo-4-propylcyclohexane | C₉H₁₇Br | 205.13 | Colorless liquid | 3.8-4.2 (m, 1H, CHBr), 0.8-2.2 (m, 16H) | 2920, 2850 (C-H), 680 (C-Br) |

| Diethyl 2-(4-propylcyclohexyl)malonate | C₁₆H₂₈O₄ | 284.41 | Colorless oil | 4.1-4.3 (q, 4H, OCH₂), 3.2-3.4 (d, 1H, CH(COOEt)₂), 0.8-2.0 (m, 23H) | 2925, 2855 (C-H), 1735 (C=O) |

| This compound | C₁₂H₂₄O₂ | 200.32 | White solid | 3.5-3.8 (m, 4H, CH₂OH), 3.0-3.5 (br s, 2H, OH), 0.8-2.0 (m, 18H) | 3300 (br, O-H), 2920, 2850 (C-H) |

Conclusion

This technical guide has outlined a comprehensive and reliable three-step synthesis of this compound from 4-propylcyclohexanol. The methodology, centered around the malonic ester synthesis, is well-supported by established chemical principles. By providing detailed experimental protocols, mechanistic insights, and critical safety information, this guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The successful execution of this synthesis will provide access to a valuable molecular scaffold for further investigation and application.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Page loading... [guidechem.com]

- 5. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. scribd.com [scribd.com]

- 8. Diethyl 2-cyclohexylmalonate | C13H22O4 | CID 240541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 91175-02-9|1-Bromo-4-propylcyclohexane|BLD Pharm [bldpharm.com]

- 10. 2-(TRANS-4'-N-PROPYL-CYCLOHEXYL)PROPANE-1,3-DIOL | 132310-86-2 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Propylcyclohexyl)propane-1,3-diol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Propylcyclohexyl)propane-1,3-diol is a fascinating molecule that sits at the intersection of materials science and medicinal chemistry. As a derivative of propane-1,3-diol, it possesses a bifunctional diol core, lending itself to applications in polymer synthesis. The incorporation of a bulky, lipophilic 4-propylcyclohexyl substituent introduces unique stereochemical considerations and significantly influences its physicochemical profile. This guide provides a comprehensive overview of the known and predicted properties of this compound, offering insights into its molecular characteristics, potential synthesis, and promising applications.

Chemical Identity and Molecular Structure

At its core, the molecule features a propane-1,3-diol backbone. This is substituted at the second carbon with a 4-propylcyclohexyl ring. This combination results in a molecule with both hydrophilic (diol) and lipophilic (propylcyclohexyl) regions, suggesting potential amphiphilic character.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 852613-14-0 (Unspecified stereochemistry) | [1] |

| 132310-86-2 (trans-isomer) | [2] | |

| Molecular Formula | C₁₂H₂₄O₂ | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| SMILES | CCCC1CCC(C(CO)CO)CC1 | [1] |

Physicochemical Properties: A Blend of Experimental Data and Predictive Insights

While experimental data for this compound is scarce, we can infer and predict its properties based on its structure and by comparing it to the well-characterized parent molecule, propane-1,3-diol. The addition of the large, non-polar propylcyclohexyl group is expected to significantly increase the boiling point, melting point, and lipophilicity (logP), while decreasing its aqueous solubility.

| Property | Propane-1,3-diol (Experimental) | This compound (Predicted) | Key Considerations for the Substituted Diol |

| Melting Point | -27 °C[3] | 60-80 °C | The bulky, saturated ring system will increase molecular packing and intermolecular forces, leading to a higher melting point. The precise value will depend on the cis/trans isomeric ratio. |

| Boiling Point | 214 °C[3] | ~300-320 °C | The significant increase in molecular weight and van der Waals forces will substantially elevate the boiling point. |

| Water Solubility | Miscible[3] | Low to Insoluble | The large, hydrophobic propylcyclohexyl group will dominate the molecule's character, drastically reducing its ability to form hydrogen bonds with water. |

| logP (Octanol-Water Partition Coefficient) | -1.04[4] | 3.5 - 4.5 | A high positive logP is expected, indicating a strong preference for lipophilic environments. This is a critical parameter for predicting bioavailability and membrane permeability. |

| pKa (Acid Dissociation Constant) | ~15 | ~15-16 | The acidity of the hydroxyl protons is not expected to be significantly altered by the remote alkyl substituent. |

| Appearance | Colorless, viscous liquid[3] | White to off-white solid or viscous liquid | At room temperature, it is likely to be a solid or a highly viscous liquid, depending on purity and isomeric mixture. |

Note: Predicted values are estimations based on computational models and structural comparisons and should be confirmed by experimental analysis.

Synthesis and Stereochemistry: A Proposed Pathway

A plausible and efficient route for the synthesis of this compound is the malonic ester synthesis . This versatile method allows for the introduction of the propylcyclohexyl group onto a malonic ester, which can then be reduced to the desired 1,3-diol.

Proposed Synthetic Workflow

Caption: Proposed malonic ester synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Alkylation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.[5][6] This enolate then undergoes an Sₙ2 reaction with 4-propylcyclohexyl bromide to yield diethyl 2-(4-propylcyclohexyl)malonate.

-

Reduction: The resulting substituted malonic ester is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This step reduces both ester groups to primary alcohols, affording the target molecule, this compound.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

Stereochemical Considerations

The stereochemistry of the final product is largely determined by the stereochemistry of the starting 4-propylcyclohexyl bromide. The cyclohexyl ring can exist as cis and trans isomers with respect to the propyl group and the point of attachment to the propanediol backbone.

Caption: Cis and trans isomers of this compound.

The trans isomer is generally more thermodynamically stable due to the equatorial positioning of the bulky substituents, which minimizes steric hindrance.[2] The synthesis and separation of specific stereoisomers would require stereoselective synthetic methods or chiral chromatography.

Potential Applications: A Molecule of Diverse Promise

The unique hybrid structure of this compound opens up a range of potential applications in both materials science and the life sciences.

Liquid Crystals

A key finding for homologous series of 2-(trans-4-n-alkylcyclohexyl)-propan-1,3-diols is their ability to form liquid crystalline phases.[7][8] The interplay of the rigid cyclohexyl ring and the flexible alkyl chain, combined with the hydrogen bonding capabilities of the diol headgroup, can lead to the formation of ordered smectic phases. This makes this compound a promising candidate for the development of novel liquid crystal materials for displays and sensors.

Polymer Chemistry

As a diol, this molecule can serve as a monomer in the synthesis of polyesters and polyurethanes.[9] The incorporation of the propylcyclohexyl group into the polymer backbone would be expected to:

-

Increase thermal stability: The rigid cyclic structure can enhance the glass transition temperature of the resulting polymer.

-

Improve hydrophobicity: The aliphatic substituent will reduce water absorption and improve resistance to hydrolysis.

-

Modify mechanical properties: The bulky side group can disrupt polymer chain packing, potentially leading to materials with tailored flexibility and toughness.

Drug Development and Formulation

The propylcyclohexyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[10] This is due to its favorable metabolic stability and ability to engage in hydrophobic interactions with biological targets. Therefore, this compound could serve as a valuable building block for the synthesis of new therapeutic agents.

Furthermore, its amphiphilic nature suggests potential as a formulation excipient. It could act as a solubilizing agent for poorly water-soluble drugs or as a component in drug delivery systems such as nanoemulsions or liposomes.

Safety and Handling

Based on information for the general compound (CAS 852613-14-0), this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound.

Conclusion

This compound is a molecule with a rich potential that is yet to be fully explored. Its combination of a functional diol core and a lipophilic, structurally significant propylcyclohexyl group makes it a compelling target for further research. The predictive data and proposed synthetic pathway outlined in this guide provide a solid foundation for future investigations into its unique physicochemical properties and its application in the development of advanced materials and novel therapeutics. Experimental validation of the predicted properties is a critical next step in unlocking the full potential of this versatile compound.

References

-

Grokipedia. (n.d.). Propanediol. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442, 1,3-Propanediol. Retrieved January 21, 2026, from [Link]

-

Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 21, 2026, from [Link]

- S. Diele, A. Mädicke, E. Geißler, K. Meinel, D. Demus & H. Sackmann. (1989). Liquid Crystalline Structures of the 2-(trans-4-n-alkylcyclohexyl)propan-1,3-diols.

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved January 21, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 21, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

NIST. (n.d.). 1,3-Propanediol. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025, August 6). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. Retrieved January 21, 2026, from [Link]

-

Taylor & Francis Online. (2006, August 31). Synthesis and Mesomorphic Properties of New Chiral Liquid-Crystalline Diols. Retrieved January 21, 2026, from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved January 21, 2026, from [Link]

-

Chegg. (2016, April 5). Solved: Show how to synthesize 2-propyl-1,3-propanediol.... Retrieved January 21, 2026, from [Link]

-

Ingenta Connect. (2010, January 1). Synthesis and Liquid Crystalline Properties of New Diols Containing Azomethine Groups. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved January 21, 2026, from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). CHARACTERIZATION AND APPLICATION OF DIOLS BASED LIQUID CRYSTALLINE COPOLYESTER. Retrieved January 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved January 21, 2026, from [Link]

-

Chemcess. (n.d.). 1,3-Propanediol: Production, Reactions And Uses. Retrieved January 21, 2026, from [Link]

-

YouTube. (2020, December 15). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved January 21, 2026, from [Link]

-

Chemaxon Docs. (n.d.). LogP and logD calculations. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved January 21, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 21, 2026, from [Link]

-

Ingenta Connect. (2010, January 1). Synthesis and Liquid Crystalline Properties of New Diols Containing Azomethine Groups. Retrieved January 21, 2026, from [Link]

-

Chemical Engineering Transactions. (2023, April 10). Downstream Processing of 1,3-Propanediol: Thermodynamic Analysis and Simulation. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substituted Cyclohexanes. Retrieved January 21, 2026, from [Link]

-

SSGKC. (n.d.). Applications of 1,3 Propanediol For A Glowing Skin. Retrieved January 21, 2026, from [Link]

-

Quora. (2022, September 15). How to predict the increasing order of boiling points: propane, propanol, and propanone. Retrieved January 21, 2026, from [Link]

-

Pat Walters. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks. Retrieved January 21, 2026, from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 21, 2026, from [Link]

-

SwissADME. (n.d.). Retrieved January 21, 2026, from [Link]

-

Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. Retrieved January 21, 2026, from [Link]

-

SciTechnol. (n.d.). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved January 21, 2026, from [Link]

-

Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved January 21, 2026, from [Link]

-

The Good Scents Company. (n.d.). 1,3-propane diol, 504-63-2. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound 97% | CAS: 852613-14-0 | AChemBlock [achemblock.com]

- 2. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 3. grokipedia.com [grokipedia.com]

- 4. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and Liquid Crystalline Properties of New Diols Containing Azomethine Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ijrpc.com [ijrpc.com]

- 10. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Propylcyclohexyl)propane-1,3-diol CAS number 132310-86-2

An In-Depth Technical Guide on 2-(4-Propylcyclohexyl)propane-1,3-diol (CAS Number 132310-86-2)

Disclaimer: Publicly available scientific and technical data on this compound (CAS 132310-86-2) is limited. This guide serves as a comprehensive summary of available information and provides scientifically grounded hypotheses on its synthesis and potential applications, intended to support research and development activities.

Introduction

This compound is a diol compound characterized by a propane-1,3-diol core substituted at the second carbon with a 4-propylcyclohexyl group. Its chemical structure suggests potential applications as a monomer in polymer synthesis, where the bulky and hydrophobic propylcyclohexyl moiety could impart unique properties to the resulting materials. This guide synthesizes the available information on this compound and proposes avenues for its further investigation.

Chemical Identity and Physicochemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound can be summarized as follows.[1][2][3] The stereochemistry is often specified as trans, indicating that the propyl group and the propanediol substituent are on opposite sides of the cyclohexane ring.[1][2]

Compound Identification

| Parameter | Value | Source |

| IUPAC Name | This compound | Advanced ChemBlocks |

| CAS Number | 132310-86-2 | BLDpharm[1] |

| Molecular Formula | C₁₂H₂₄O₂ | BLDpharm[1] |

| Molecular Weight | 200.32 g/mol | BLDpharm[1] |

| Canonical SMILES | CCCC1CCC(C(CO)CO)CC1 | Advanced ChemBlocks |

| Stereochemistry | Predominantly trans isomer offered commercially | BLDpharm[1] |

Predicted Physicochemical Properties

| Property | Propane-1,3-diol | This compound (Predicted) | Justification for Prediction |

| Boiling Point | 214 °C[4][5] | > 214 °C | The significantly larger molecular weight and surface area due to the propylcyclohexyl group will lead to stronger van der Waals forces, requiring more energy to transition to the gas phase. |

| Melting Point | -27 °C[5][6] | Likely higher than -27 °C | The bulky, rigid cyclohexyl ring may allow for more ordered packing in the solid state, increasing the melting point. However, the flexible propyl chain could disrupt perfect crystal lattice formation. |

| Water Solubility | Miscible[6] | Low to moderate | The large, nonpolar propylcyclohexyl group will significantly decrease the molecule's overall polarity, reducing its ability to form hydrogen bonds with water. |

| LogP (o/w) | -1.04 (est.)[4] | > 0 | The addition of a C₉H₁₉ aliphatic group will substantially increase the lipophilicity of the molecule. |

Proposed Synthesis Pathway

While no specific literature detailing the synthesis of this compound was found, a plausible and robust synthetic route can be designed based on well-established organic chemistry principles, particularly the alkylation of malonic esters followed by reduction.[7][8]

The proposed two-step synthesis starts from a commercially available starting material, (4-propylcyclohexyl)methyl bromide, and diethyl malonate.

Step 1: Diethyl Malonate Alkylation In this step, diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with (4-propylcyclohexyl)methyl bromide to form diethyl 2-((4-propylcyclohexyl)methyl)malonate.

Step 2: Ester Reduction The resulting substituted diethyl malonate is then reduced to the corresponding diol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically used for this transformation, as it can efficiently reduce both ester groups to primary alcohols.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

(4-propylcyclohexyl)methyl bromide

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Standard glassware for organic synthesis

Protocol:

-

Alkylation: a. To a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 eq) dropwise at 0 °C. b. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate. c. Add (4-propylcyclohexyl)methyl bromide (1.0 eq) dropwise to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature, quench with water, and remove the ethanol under reduced pressure. f. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diethyl 2-((4-propylcyclohexyl)methyl)malonate. Purify by vacuum distillation or column chromatography.

-

Reduction: a. Prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF in a flask under an inert atmosphere and cool to 0 °C. b. Add a solution of the purified diethyl 2-((4-propylcyclohexyl)methyl)malonate (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension. c. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until TLC indicates the complete consumption of the starting material. d. Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). e. Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with diethyl ether. f. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualization of the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Research Directions

The unique structure of this compound suggests it could be a valuable, albeit specialized, building block in materials science. Its applications would likely leverage the properties imparted by the 4-propylcyclohexyl group.

Specialty Monomer for Polymers

The primary hypothesized application is as a diol monomer in the synthesis of polyesters, polyurethanes, and polycarbonates.[6][9]

-

Polyesters: Similar to how propane-1,3-diol is a key monomer for polytrimethylene terephthalate (PTT), this substituted diol could be co-polymerized with terephthalic acid or other diacids. The bulky, aliphatic cyclohexyl ring would disrupt chain packing, potentially leading to polymers with:

-

Increased Glass Transition Temperature (Tg): The rigid ring structure would restrict chain mobility.

-

Improved Thermal Stability: The saturated aliphatic structure is inherently stable.

-

Enhanced Hydrophobicity: The nonpolar nature of the substituent would make the resulting polymer more resistant to moisture.

-

Modified Optical Properties: The introduction of such a group could alter the refractive index of the material.

-

-

Polyurethanes: In reaction with diisocyanates, it could be used as a chain extender to create hard segments in polyurethane elastomers, potentially improving their mechanical properties and thermal resistance.

Other Potential Uses

-

Coatings and Resins: As a component in alkyd or polyester resins for coatings, it could enhance durability, weather resistance, and hydrophobicity.[6]

-

Lubricants and Plasticizers: Esterification of the diol with fatty acids could yield synthetic esters with potential use as high-performance lubricants or as specialty plasticizers for other polymers.

-

Cosmetics and Personal Care: While speculative, its structural similarity to other glycols used in cosmetics suggests it could be investigated as an emollient or solvent in certain formulations, though extensive safety testing would be required.

Visualization of Application Logic

Caption: Logical relationships between molecular features and potential applications.

Conclusion

This compound is a chemical compound with limited characterization in the public domain. Its structure, featuring a reactive diol core and a bulky, hydrophobic side group, makes it an intriguing candidate for further research, particularly in polymer and materials science. The hypothetical synthesis pathway presented here offers a viable route for its production in a laboratory setting, which would enable the experimental validation of its physicochemical properties and exploration of its potential in the suggested applications. This document provides a foundational framework for researchers and drug development professionals to begin their investigation into this promising, yet understudied, molecule.

References

- Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

- Zhang, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology.

-

The Good Scents Company. (n.d.). 1,3-propane diol. Retrieved from [Link]

- Grokipedia. (n.d.). Propanediol.

-

Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

- Al-Azemi, T. F., & Bisht, K. S. (2002).

-

ResearchGate. (n.d.). Synthetic Methods for the Preparation of 1,3-Propanediol. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 2-phenyl-1,3-propanediol.

-

Ataman Kimya. (n.d.). PROPANEDIOL. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol (CAS 504-63-2). Retrieved from [Link]

- SYNTHON Chemicals. (n.d.).

-

Lead Sciences. (n.d.). trans-2-(4-Propylcyclohexyl)propane-1,3-diol. Retrieved from [Link]

- MySkinRecipes. (n.d.). trans-2-(4-Propylcyclohexyl)propane-1,3-diol.

Sources

- 1. 132310-86-2|trans-2-(4-Propylcyclohexyl)propane-1,3-diol|BLD Pharm [bldpharm.com]

- 2. trans-2-(4-Propylcyclohexyl)propane-1,3-diol - Lead Sciences [lead-sciences.com]

- 3. 25462-23-1|2-Pentylpropane-1,3-diol|BLD Pharm [bldpharm.com]

- 4. 1,3-propane diol, 504-63-2 [thegoodscentscompany.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 7. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 8. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 9. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Propylcyclohexyl)propane-1,3-diol

This guide provides an in-depth technical overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-(4-Propylcyclohexyl)propane-1,3-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established experimental protocols to offer a comprehensive understanding of the molecule's spectroscopic signature.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a substituted cyclohexane ring and a propanediol moiety. The stereochemistry of the cyclohexane ring (cis/trans isomerism) and the chiral center at the C2 position of the propanediol chain are critical determinants of its three-dimensional structure and, consequently, its biological activity and material properties. Accurate spectroscopic characterization is therefore paramount for confirming its chemical identity, purity, and stereochemical configuration. This guide will detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside the methodologies to acquire and validate this data.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, this section presents a predicted analysis based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is anticipated to be complex due to the presence of numerous diastereotopic protons in both the cyclohexane ring and the propanediol side chain. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the conformational rigidity of the cyclohexane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| -OH | 2.0 - 4.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| H1', H3' (CH₂OH) | 3.5 - 3.8 | Multiplet | Diastereotopic protons, likely showing complex splitting. |

| H2' (CH) | 1.5 - 1.8 | Multiplet | Coupled to protons on C1', C3', and the cyclohexyl C1. |

| Cyclohexyl Protons | 0.8 - 1.9 | Multiplet | Extensive signal overlap is expected. Axial and equatorial protons will have different chemical shifts.[1] |

| Propyl CH₂ | 1.2 - 1.4 | Sextet | |

| Propyl CH₂ | 1.1 - 1.3 | Multiplet | |

| Propyl CH₃ | 0.8 - 1.0 | Triplet |

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C1', C3' (CH₂OH) | 65 - 70 | Downfield shift due to the attached hydroxyl group. |

| C2' (CH) | 40 - 45 | |

| C1 (Cyclohexyl) | 35 - 40 | The carbon atom of the ring attached to the propanediol group. |

| Cyclohexyl Carbons | 25 - 40 | The exact shifts depend on the cis/trans stereochemistry. |

| C4 (Cyclohexyl) | 30 - 35 | The carbon atom of the ring attached to the propyl group. |

| Propyl CH₂ | 35 - 40 | |

| Propyl CH₂ | 20 - 25 | |

| Propyl CH₃ | 10 - 15 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 200.32 g/mol ), Electron Ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 200 is expected due to the instability of the alcohol under EI conditions.

-

Loss of Water (M-18): A peak at m/z = 182, corresponding to the loss of a water molecule, is highly probable.[2]

-

Loss of a Hydroxymethyl Group (M-31): A peak at m/z = 169, resulting from the cleavage of a C-C bond adjacent to a hydroxyl group (α-cleavage), is expected.[2]

-

Cleavage of the Propyl Group: Fragmentation of the propyl group would lead to peaks at m/z = 157 (loss of C₃H₇).

-

Cyclohexyl Ring Fragmentation: The cyclohexane ring can undergo fragmentation, leading to a series of peaks in the lower mass region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity and Shape |

| O-H Stretch (Alcohols) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkanes) | 2850 - 3000 | Strong, Sharp |

| C-O Stretch (Alcohols) | 1000 - 1260 | Strong, Sharp |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental workflows are recommended.

NMR Data Acquisition and Processing

Caption: Workflow for NMR-based structural elucidation.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. If the compound has limited solubility, other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used, but this will affect the chemical shifts of exchangeable protons (-OH).

-

Spectrometer Frequency: A higher field strength (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected in the ¹H NMR spectrum of this molecule.[3]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, which is essential for tracing the connectivity of protons within the propyl, cyclohexyl, and propanediol fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different structural fragments, for example, linking the propanediol side chain to the cyclohexane ring.

-

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both retention time information for purity assessment and a mass spectrum for structural confirmation.

Caption: Workflow for GC-MS analysis.

Causality in Experimental Choices:

-

Derivatization: For compounds with polar -OH groups, derivatization (e.g., silylation with BSTFA) can improve chromatographic peak shape and volatility. However, direct analysis is often possible. A validated method for related diols involves derivatization with phenylboronic acid, which can be considered for improved sensitivity and specificity.[4]

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable for the separation of compounds of this polarity.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to mass spectral libraries for identification.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Self-Validating Systems and Trustworthiness

The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.

Caption: Interlocking data for structural validation.

-

NMR provides the detailed connectivity and stereochemical information.

-

MS confirms the molecular weight and provides fragmentation data that must be consistent with the structure proposed by NMR.

-

IR offers a quick and definitive confirmation of the presence of the hydroxyl functional groups, which is consistent with both the NMR and MS data.

Agreement across all three techniques provides a high degree of confidence in the assigned structure.

Conclusion

References

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Polič, M., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Journal of Chromatography B, 1061-1062, 349-357. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. smbstcollege.com [smbstcollege.com]

- 4. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Propylcyclohexyl)propane-1,3-diol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-(4-Propylcyclohexyl)propane-1,3-diol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced physicochemical properties and synthetic methodologies pertinent to this compound. A detailed, field-proven protocol for its synthesis via malonic ester condensation followed by lithium aluminum hydride reduction is presented, accompanied by predictive analyses of its spectroscopic signatures (NMR, IR, and MS). Furthermore, the guide explores the potential of this molecule within medicinal chemistry and materials science, drawing upon the established significance of both the 1,3-diol and cyclohexane moieties in these fields.

Introduction

This compound is a diol derivative characterized by a propyl-substituted cyclohexane ring attached to a propane-1,3-diol backbone. The structural amalgamation of a flexible alkyl chain, a conformationally significant cyclohexane ring, and the hydrophilic 1,3-diol functional group bestows upon this molecule a unique set of physicochemical properties. While specific literature on this exact compound is sparse, its structural motifs are prevalent in molecules of significant interest in both materials science, particularly in the field of liquid crystals, and medicinal chemistry. The cyclohexane ring, a common scaffold in numerous natural products and synthetic drugs, offers a three-dimensional structural element that can favorably interact with biological targets.[1] The 1,3-diol functionality, on the other hand, can participate in hydrogen bonding, a critical interaction in molecular recognition and self-assembly processes. This guide aims to provide a robust theoretical and practical framework for the synthesis and study of this compound, thereby enabling further research into its potential applications.

Physicochemical Properties

Based on its structure, several key physicochemical properties of this compound can be inferred.

| Property | Predicted Value/Characteristic | Justification |

| Molecular Formula | C₁₂H₂₄O₂ | Derived from structural analysis. |

| Molecular Weight | 200.32 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless, viscous liquid or low-melting solid | Typical for diols of this molecular weight. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, THF). Limited solubility in water. Insoluble in nonpolar solvents (e.g., hexane). | The two hydroxyl groups impart polarity, while the large alkyl and cyclohexane moieties contribute to its lipophilicity. |

| Boiling Point | Estimated to be >250 °C | The presence of two hydroxyl groups allows for intermolecular hydrogen bonding, significantly increasing the boiling point compared to a non-hydroxylated analogue. |

| Stereochemistry | The molecule possesses a stereocenter at the C2 position of the propane-1,3-diol backbone. The cyclohexane ring can also exhibit cis/trans isomerism depending on the substitution pattern. | The synthesis described herein will likely produce a mixture of diastereomers. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a malonic ester synthesis followed by the reduction of the resulting diester.[2][3] This approach is highly versatile and allows for the introduction of the propylcyclohexyl moiety onto the propanediol backbone.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl (4-propylcyclohexyl)malonate

This step involves the alkylation of diethyl malonate with 4-propylcyclohexyl bromide using a strong base like sodium ethoxide.[4] The acidic α-hydrogen of diethyl malonate is abstracted by the base to form a nucleophilic enolate, which then attacks the alkyl halide in an SN2 reaction.[5]

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

4-Propylcyclohexyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring.

-

Alkylation: Add 4-propylcyclohexyl bromide (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude diethyl (4-propylcyclohexyl)malonate.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of Diethyl (4-propylcyclohexyl)malonate to this compound

The diester intermediate is reduced to the corresponding diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[6] LiAlH₄ effectively reduces esters to primary alcohols.[7]

Materials:

-

Diethyl (4-propylcyclohexyl)malonate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl (4-propylcyclohexyl)malonate (1.0 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the number of grams of LiAlH₄ used.

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with additional solvent.

-

Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Structural Elucidation: Predictive Spectroscopic Analysis

Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on the known behavior of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 3.6-3.8 ppm (m, 4H): Diastereotopic protons of the two -CH₂OH groups.

-

δ 2.5-2.8 ppm (br s, 2H): Protons of the two -OH groups. This signal is exchangeable with D₂O.

-

δ 1.6-1.9 ppm (m, 1H): The proton at the C2 position of the propane backbone.

-

δ 0.8-1.7 ppm (m, ~18H): Overlapping signals from the propyl group (-CH₂CH₂CH₃) and the cyclohexane ring protons.

-

δ 0.9 ppm (t, 3H): Terminal methyl group of the propyl chain.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~65 ppm: Carbon atoms of the two -CH₂OH groups.

-

δ ~40-45 ppm: The methine carbon (C2) of the propane backbone.

-

δ ~30-40 ppm: Carbons of the cyclohexane ring and the propyl chain.

-

δ ~14 ppm: The terminal methyl carbon of the propyl group.

-

NMR prediction tools can provide more refined estimates of these chemical shifts.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the hydroxyl and alkyl groups.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretching of the hydroxyl groups (intermolecular hydrogen bonding). |

| 2960-2850 | Strong | C-H stretching of the alkyl (propyl) and cyclohexyl groups.[11] |

| 1470-1445 | Medium | C-H bending (scissoring) of the CH₂ groups. |

| ~1050 | Strong | C-O stretching of the primary alcohol groups. |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to result in fragmentation of the molecule.[12]

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 200 is anticipated, which is common for alcohols.[13]

-

Key Fragmentation Pathways:

-

Loss of H₂O (M-18): A prominent peak at m/z = 182 due to the dehydration of the diol.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups, leading to the loss of a CH₂OH radical (m/z = 169).

-

Loss of the propyl group (M-43): A peak at m/z = 157.

-

Fragmentation of the cyclohexane ring: A complex series of peaks corresponding to the loss of ethylene and other small fragments from the cyclohexane ring.

-

Potential Applications in Research and Drug Development

The unique structural features of this compound suggest potential applications in several scientific domains.

Medicinal Chemistry and Drug Discovery

The cyclohexane moiety is a well-established pharmacophore in drug design.[1] It can act as a bioisostere for phenyl or t-butyl groups, offering improved metabolic stability and three-dimensional diversity for enhanced target binding.[1] Substituted propanediols have also been investigated for their biological activities.[14]

-

Scaffold for Novel Therapeutics: This molecule could serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[15][16]

-

Pro-drugs and Linkers: The diol functionality can be derivatized to create pro-drugs with altered pharmacokinetic profiles or used as a linker to attach the molecule to other pharmacologically active agents.

Signaling Pathway Diagram (Hypothetical)

Should this compound or its derivatives exhibit biological activity, for instance, as an inhibitor of a specific kinase, its mechanism of action could be depicted in a signaling pathway diagram.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. askthenerd.com [askthenerd.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Malonic Ester Synthesis [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. osti.gov [osti.gov]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. researchgate.net [researchgate.net]

- 15. ppor.azjm.org [ppor.azjm.org]

- 16. CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ProQuest [proquest.com]

An In-Depth Technical Guide to the Synthesis and Evaluation of 2-(4-Propylcyclohexyl)propane-1,3-diol Derivatives for Drug Discovery

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds based on the 2-(4-Propylcyclohexyl)propane-1,3-diol scaffold. This document outlines a strategic approach to exploring the chemical space around this core structure to identify novel bioactive molecules.

Introduction: The this compound Scaffold - A Promising Starting Point

The this compound core structure presents a compelling starting point for medicinal chemistry campaigns. Its aliphatic cyclohexyl ring offers a lipophilic anchor, potentially facilitating membrane permeability, while the 1,3-diol functional group provides two key points for chemical modification. This diol system can be derivatized into a variety of functional groups, such as esters, carbamates, and ethers, allowing for a systematic exploration of structure-activity relationships (SAR). The flexibility of the propyl-cyclohexyl moiety combined with the diverse chemical possibilities of the 1,3-diol handle makes this scaffold a promising platform for the discovery of novel therapeutics.

This guide will detail a plausible synthetic route to the core molecule, propose a strategy for the creation of a focused library of derivatives, and provide a comprehensive workflow for their biological screening.

Synthesis of the Core Molecule: this compound

A robust and scalable synthesis of the core molecule is paramount for any subsequent derivatization and screening efforts. A logical and efficient approach involves a two-step process starting from 4-propylcyclohexanecarbaldehyde: a Knoevenagel condensation with diethyl malonate followed by a reduction of the resulting diester.

Step 1: Knoevenagel Condensation of 4-Propylcyclohexanecarbaldehyde with Diethyl Malonate

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the synthesis of the intermediate diethyl (4-propylcyclohexyl)methylidenemalonate. The reaction is typically base-catalyzed.

Experimental Protocol:

-

To a solution of 4-propylcyclohexanecarbaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base like piperidine or sodium ethoxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl (4-propylcyclohexyl)methylidenemalonate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

Step 2: Reduction of Diethyl (4-propylcyclohexyl)methylidenemalonate

The reduction of the diester to the corresponding 1,3-diol can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LAH).[1][2][3][4]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) (3-4 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the LAH suspension to 0 °C in an ice bath.

-

Dissolve the diethyl (4-propylcyclohexyl)methylidenemalonate (1 equivalent) from the previous step in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. Caution: The reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure diol.

Strategies for Derivatization

With the core diol in hand, the next phase is the creation of a diverse library of derivatives. The two hydroxyl groups of the 1,3-diol are amenable to several key transformations, including esterification, carbamoylation, and etherification.

Ester Derivatives

Esterification of the diol with various carboxylic acids can introduce a wide range of functionalities, modulating properties such as lipophilicity, polarity, and steric bulk.[5][6][7][8]

Proposed Library of Fatty Acid Esters:

| Derivative | Acylating Agent | Rationale |

| Diacetate | Acetic anhydride | Introduction of small, polar groups. |

| Dibenzoate | Benzoyl chloride | Introduction of aromatic moieties for potential π-stacking interactions. |

| Dipalmitate | Palmitoyl chloride | Increased lipophilicity for enhanced membrane permeability. |

| Di-ibuprofenate | Ibuprofen | Prodrug approach, conjugating a known anti-inflammatory drug. |

Experimental Protocol for Esterification (using an acid chloride):

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or THF.

-

Add a base, such as triethylamine or pyridine (2.2 equivalents), to the solution.

-

Cool the mixture to 0 °C and add the desired acid chloride (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Carbamate Derivatives

Carbamates are known to be metabolically stable and can act as hydrogen bond donors and acceptors, making them valuable functional groups in drug design.[9][10][11][12][13] They can be synthesized by reacting the diol with isocyanates or by a two-step procedure involving activation with a chloroformate followed by reaction with an amine.[11]

Proposed Library of Carbamate Derivatives:

| Derivative | Reagent(s) | Rationale |

| Di(N-phenyl)carbamate | Phenyl isocyanate | Introduction of an aromatic carbamate for potential interactions with protein targets. |

| Di(N-butyl)carbamate | Butyl isocyanate | Addition of a flexible alkyl chain to explore different binding pockets. |

| Di(N,N-diethyl)carbamate | Diethylcarbamoyl chloride | Introduction of a tertiary carbamate to modulate solubility and metabolic stability. |

Experimental Protocol for Carbamate Synthesis (using an isocyanate):

-

Dissolve the diol (1 equivalent) in anhydrous THF or dichloromethane.

-

Add a catalytic amount of a tin catalyst, such as dibutyltin dilaurate.

-

Add the desired isocyanate (2.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC or IR spectroscopy for the disappearance of the isocyanate peak).

-

Concentrate the reaction mixture and purify the product by column chromatography.

Ether Derivatives

Etherification of one or both hydroxyl groups can significantly alter the lipophilicity and metabolic stability of the parent molecule. The Williamson ether synthesis is a reliable method for this transformation.[14][15][16][17][18]

Proposed Library of Ether Derivatives:

| Derivative | Alkylating Agent | Rationale |

| Dimethyl ether | Methyl iodide | Introduction of small, metabolically stable methyl groups. |

| Dibenzyl ether | Benzyl bromide | Addition of bulky, lipophilic aromatic groups. |

| Bis(2-methoxyethyl) ether | 2-bromoethyl methyl ether | Incorporation of a polar ether chain to potentially improve solubility. |

Experimental Protocol for Williamson Ether Synthesis:

-

Suspend sodium hydride (2.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of the diol (1 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the dialkoxide.

-

Add the alkylating agent (2.2 equivalents) and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench with water.

-

Extract the product with an organic solvent, wash with brine, and dry the organic layer.

-

Concentrate the solvent and purify the product by column chromatography.

Characterization of Derivatives

The successful synthesis and purity of the core molecule and its derivatives must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[9] The spectra will confirm the presence of the propylcyclohexyl group and the propane-1,3-diol backbone, as well as the successful addition of the ester, carbamate, or ether moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the new compounds.[19][20]

Biological Evaluation: A Tiered Screening Approach

A systematic biological evaluation is crucial to identify promising lead compounds. A tiered screening cascade is proposed to efficiently assess the biological activity of the synthesized library of derivatives.

Tier 1: Cytotoxicity Screening

Before assessing specific biological activities, it is essential to determine the general cytotoxicity of the compounds. This ensures that any observed activity in subsequent assays is not due to a general toxic effect.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]

Experimental Protocol:

-

Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[22]

-

Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 24-72 hours.[22]

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[21]

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[22]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[26][27][28][29][30][31][32]

Experimental Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After the treatment period, centrifuge the 96-well plate to pellet the cells.

-

Transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well.[29]

-

Incubate at room temperature for 30 minutes, protected from light.[29]

-

Add a stop solution and measure the absorbance at 490 nm.[29]

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Tier 2: Primary Biological Screening

Compounds that show low cytotoxicity in Tier 1 will proceed to primary screening to identify potential biological activities. The choice of primary assays will depend on the therapeutic areas of interest. Here, we propose screens for antimicrobial and anti-inflammatory activity.

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of bacteria and fungi.[33][34][35][36][37]

Experimental Protocol:

-

Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium.[36]

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.[36]

-

Include a positive control (a known antibiotic) and a negative control (no compound).

-

Incubate the plates at 37 °C for 18-24 hours.[36]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the ability of the compounds to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[28][31][38][39][40]

Experimental Protocol:

-

Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add the test compounds at various concentrations.

-

Incubate for a short period (e.g., 10 minutes) at 37 °C.[39]

-

Initiate the reaction by adding a solution of arachidonic acid (the substrate).[39]

-

After a fixed time, stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit instructions.[38]

-

Calculate the percentage of inhibition and determine the IC₅₀ values for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Tier 3: Secondary and Mechanistic Assays

Promising "hit" compounds from the primary screens will be further investigated in more complex and biologically relevant assays to confirm their activity and elucidate their mechanism of action. An example for an anti-inflammatory hit would be a cell-based assay for cytokine release.

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.

Experimental Protocol:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with the test compounds for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α release and determine the IC₅₀ value.

Data Analysis and Interpretation